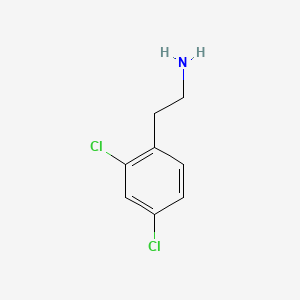

2,4-Dichlorophenethylamine

Overview

Description

2,4-Dichlorophenethylamine is an organic compound with the chemical formula C8H9Cl2N. It is a colorless to light yellow liquid with a strong pungent odor. This compound is soluble in many organic solvents, such as ethanol and ether, but poorly soluble in water . It is primarily used in agriculture as a herbicide and insecticide to control the growth of some herbaceous and dicotyledonous weeds. Additionally, it serves as a chemical synthesis intermediate for the production of other organic compounds .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorophenethylamine plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of amines. This interaction can influence the metabolic pathways of neurotransmitters. Additionally, this compound can bind to receptors in the central nervous system, affecting signal transduction pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by binding to specific receptors, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell interior . This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can act as an agonist or antagonist at different receptor sites, influencing the activity of enzymes and other proteins. For example, it may inhibit the activity of MAO, leading to increased levels of certain neurotransmitters . Additionally, this compound can interact with ion channels, altering their permeability and affecting cellular excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can have prolonged effects on cellular processes, including oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in behavior and metabolism. For instance, high doses of this compound have been associated with neurotoxic effects, including alterations in motor activity and cognitive function . Additionally, toxic effects such as liver and kidney damage have been observed at elevated dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular function . Additionally, modifications such as phosphorylation can alter its activity and interactions with other biomolecules.

Preparation Methods

2,4-Dichlorophenethylamine is mainly synthesized by reacting 2,4-dichlorostyrene with aqueous ammonia under appropriate conditions . The reaction typically involves the following steps:

Starting Material: 2,4-dichlorostyrene.

Reagent: Aqueous ammonia.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.

For industrial production, the process is scaled up with careful monitoring of reaction parameters to maintain consistency and quality of the final product .

Chemical Reactions Analysis

2,4-Dichlorophenethylamine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dichlorophenethylamine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of herbicides and insecticides for agricultural purposes.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenethylamine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .

Comparison with Similar Compounds

2,4-Dichlorophenethylamine can be compared with other similar compounds, such as:

3,4-Dichlorophenethylamine: This compound has a similar structure but with chlorine atoms at different positions on the benzene ring.

2,4-Dichlorobenzylamine: This compound has a similar structure but with an additional methyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific chemical structure and its applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2,4-Dichlorophenethylamine (2,4-DPEA) is an organic compound with the formula CHClN. Its structure features a dichlorophenyl group attached to an ethylamine moiety, which contributes to its unique biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

2,4-DPEA is recognized for its role as an intermediate in the synthesis of various organic compounds. It interacts with several biological systems, particularly through its influence on neurotransmitter metabolism and receptor activity.

- Enzymatic Interactions : 2,4-DPEA has been shown to interact with monoamine oxidase (MAO), an enzyme involved in the oxidative deamination of amines. This interaction can affect neurotransmitter levels in the central nervous system (CNS) .

- Cellular Effects : The compound can modulate cell signaling pathways by binding to specific receptors, influencing gene expression and cellular metabolism. For example, it may affect G-protein coupled receptors (GPCRs), which are crucial for signal transduction in cells .

The biological activity of 2,4-DPEA is primarily mediated through its interactions with various molecular targets:

- Receptor Binding : It acts as both an agonist and antagonist at different receptor sites, impacting enzyme activity and protein function. For instance, its inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin .

- Temporal Effects : The compound's stability and degradation over time can influence its long-term effects on cellular functions. Laboratory studies indicate that oxidative degradation may produce reactive intermediates that further affect biological activity .

- Dosage Effects : Research indicates that the effects of 2,4-DPEA vary significantly with dosage in animal models. Low doses may have minimal physiological impact, while higher doses can induce neurotoxic effects, altering motor activity and cognitive function .

Research Applications

This compound has several applications in scientific research:

- Pharmaceutical Development : Ongoing studies explore its potential therapeutic applications in treating neuropsychiatric disorders due to its interaction with neurotransmitter systems .

- Agricultural Use : The compound is also utilized in the production of herbicides and insecticides, highlighting its importance beyond medicinal chemistry .

Case Studies and Data Tables

Research findings on 2,4-DPEA highlight its inhibitory effects on enzymes relevant to various biological processes. Below is a summary table illustrating some key findings:

| Study | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (µM) |

|---|---|---|---|---|

| Somandi et al. (2022) | PfDHFR | Competitive | 1.3 - 243 | 0.4 - 28 |

| Internal Study | MAO | Non-competitive | Not specified | Not specified |

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKDOLGYMULOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200516 | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-13-9 | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dl-β-hydroxy-N-tert-butyl-2,4-dichlorophenethylamine (DCB) affect lipolysis in isolated fat cells?

A1: The research indicates that DCB itself stimulates lipolysis in isolated fat cells from starved rats []. Interestingly, in the presence of DCB, the lipolytic effects of epinephrine and ACTH are completely abolished []. This suggests that DCB might be interacting with similar pathways or mechanisms involved in the lipolytic action of these hormones, but further research is needed to elucidate the exact mechanism.

Q2: Does DCB interfere with the lipolytic action of growth hormone and dexamethasone?

A2: Unlike its effect on epinephrine and ACTH, DCB does not hinder the lipolytic action of growth hormone and dexamethasone []. The study found that even in the presence of DCB, growth hormone and dexamethasone could still accelerate lipolysis []. This suggests that the mechanism by which growth hormone and dexamethasone induce lipolysis might be distinct from the pathways affected by DCB, epinephrine, and ACTH.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.